4-(1-bromoethyl)benzene-1-sulfonyl fluoride
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Description
4-(1-bromoethyl)benzene-1-sulfonyl fluoride is a unique chemical compound with the linear formula C8H8BrFO2S . It has a molecular weight of 267.118 and its CAS number is 195390-13-7 . This compound possesses three addressable handles: vinyl, bromide, and sulfonyl fluoride . It has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material .
Synthesis Analysis
The synthesis of this compound involves the use of a new fluorosulfonylation reagent . This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides . The in situ generation of BESF from DESF has opened up several new reaction profiles, including application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams .Chemical Reactions Analysis
The unique reagent this compound has been used in various chemical reactions. It has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles . Additionally, it has been used in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams .Mechanism of Action
Future Directions
The future directions of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride research involve its potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material . This opens up new possibilities for its use in various chemical reactions and syntheses . The development of new fluorosulfonylation reagents and the exploration of their potential applications is a promising area of research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-bromoethyl)benzene-1-sulfonyl fluoride involves the reaction of 4-bromobenzene-1-sulfonyl chloride with ethylene oxide in the presence of a base to form 4-(1-bromoethyl)benzene-1-sulfonyl chloride, which is then treated with hydrogen fluoride to yield the final product.", "Starting Materials": [ "4-bromobenzene-1-sulfonyl chloride", "ethylene oxide", "base", "hydrogen fluoride" ], "Reaction": [ "Step 1: 4-bromobenzene-1-sulfonyl chloride is dissolved in a suitable solvent.", "Step 2: Ethylene oxide is added to the reaction mixture in the presence of a base such as triethylamine or pyridine.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting 4-(1-bromoethyl)benzene-1-sulfonyl chloride is isolated by filtration or extraction.", "Step 5: 4-(1-bromoethyl)benzene-1-sulfonyl chloride is dissolved in anhydrous hydrogen fluoride.", "Step 6: The reaction mixture is stirred at low temperature for several hours until the reaction is complete.", "Step 7: The final product, 4-(1-bromoethyl)benzene-1-sulfonyl fluoride, is isolated by filtration or extraction." ] } | |
CAS No. |
195390-13-7 |
Molecular Formula |
C8H8BrFO2S |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,1H3 |
InChI Key |
AOCHGMSBTDYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
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